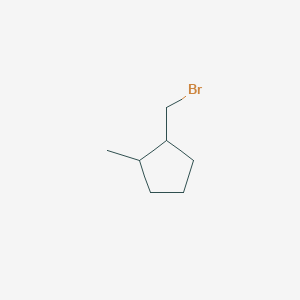

1-(Bromomethyl)-2-methylcyclopentane

Description

Historical Overview of Bromocycloalkane Chemistry and Reactivity

The study of organic chemistry began to formalize in the 18th and 19th centuries, with chemists like Torbern O. Bergman first distinguishing between organic and inorganic compounds around 1770. murov.info The subsequent development of combustion analysis by pioneers such as Joseph Louis Gay-Lussac and Justus von Liebig enabled the determination of the elemental composition of organic substances, laying the groundwork for structural theory. murov.info

The chemistry of alkyl halides, including bromocycloalkanes, is rooted in the understanding of substitution and elimination reactions, concepts that evolved throughout the 19th and early 20th centuries. Bromocycloalkanes, such as bromocyclohexane (B57405), became model substrates for studying the mechanisms of these reactions. fiveable.mevaia.com Bromocyclohexane (C₆H₁₁Br) is a cyclic organic compound that demonstrates the characteristic reactivity of secondary alkyl halides. fiveable.mewikipedia.org The polarity of the carbon-bromine bond, arising from the difference in electronegativity between the carbon and bromine atoms, makes the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me

Key historical developments relevant to bromocycloalkane chemistry include:

Elimination Reactions: The conversion of bromocyclohexane to cyclohexene (B86901) is a classic example of an elimination reaction (specifically, an E2 reaction), a process vital for creating unsaturated compounds from saturated precursors. vaia.com

Substitution Reactions: As versatile precursors, bromocycloalkanes undergo nucleophilic substitution to introduce a wide range of functional groups, enabling the synthesis of compounds like cyclohexanol (B46403) and cyclohexanone. fiveable.me

Stereochemistry: The work of Louis Pasteur on the resolution of tartaric acid in the mid-19th century established the foundations of stereochemistry. murov.info This became profoundly important for understanding substituted cycloalkanes like 1-bromo-2-methylcyclopentane, which can exist as multiple diastereomers and enantiomers due to their chiral centers. vaia.comchegg.com The specific stereoisomer used in a reaction can dictate the stereochemical outcome of the product.

The table below summarizes some key properties of a representative bromocycloalkane, bromocyclohexane.

| Property | Value |

| Chemical Formula | C₆H₁₁Br |

| Molar Mass | 163.06 g/mol |

| Appearance | Colorless liquid |

| Density | 1.324 g/cm³ |

| Boiling Point | 166 to 167 °C |

| Melting Point | -57 °C |

| Data sourced from PubChem. wikipedia.orgnih.gov |

Significance of Substituted Cyclopentane (B165970) Derivatives in Synthetic Endeavors

Substituted cyclopentane rings are a common structural motif in a vast array of biologically active molecules and complex natural products. Their prevalence has driven the development of numerous synthetic strategies to access these valuable frameworks with high levels of control over stereochemistry. organic-chemistry.orgrsc.org

The importance of these derivatives is highlighted by their application in several areas:

Natural Product Synthesis: Optically pure, highly substituted cyclopentane derivatives serve as crucial intermediates in the total synthesis of complex molecules. For instance, they are key building blocks for prostaglandins, which are lipid compounds with diverse hormone-like effects, and carbocyclic nucleosides, which are analogues of nucleosides with a carbocyclic ring instead of a sugar moiety, often exhibiting antiviral or anticancer properties. rsc.orgnih.gov

Medicinal Chemistry and Bioisosterism: In drug design, cyclopentane rings are often used as bioisosteres for benzene (B151609) rings. acs.org Replacing an aromatic ring with a saturated carbocycle like a substituted cyclopentane can improve a drug candidate's physicochemical properties, such as solubility and metabolic stability, without significantly altering its ability to bind to its biological target. Studies have shown that replacing a meta-substituted benzene with a 1,3-substituted cyclopentane can lead to a significant enhancement in solubility and is a well-tolerated substitution in terms of maintaining bioactivity. acs.org

Versatile Intermediates: The development of catalytic methods, such as metal-catalyzed cycloaddition reactions, has made polysubstituted cyclopentanes more accessible. organic-chemistry.org These methods allow for the construction of multiple C-C bonds and stereogenic centers in a single step, providing efficient pathways to complex molecular scaffolds. organic-chemistry.org For example, copper-catalyzed [3+2] cycloadditions can yield aminated cyclopentane derivatives relevant for pharmaceutical synthesis. organic-chemistry.org

The table below outlines the properties of the specific compound of interest, 1-(Bromomethyl)-2-methylcyclopentane, based on computed data.

| Property | Computed Value |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 143589-70-6 |

| Data sourced from PubChem. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13Br |

|---|---|

Molecular Weight |

177.08 g/mol |

IUPAC Name |

1-(bromomethyl)-2-methylcyclopentane |

InChI |

InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3 |

InChI Key |

RHXFJRZFHSNFKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1CBr |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 1 Bromomethyl 2 Methylcyclopentane

Precursor Molecule Design and Preparation Strategies

The most viable pathway to 1-(bromomethyl)-2-methylcyclopentane begins with a precursor that already contains the 2-methylcyclopentyl framework with a functional group on the methyl substituent that can be readily converted to a bromine atom. The ideal precursor is (2-methylcyclopentyl)methanol (B1367108), as the primary alcohol group is an excellent substrate for nucleophilic substitution to introduce the bromo- functionality.

Methylcyclopentane (B18539) Derivatives as Starting Materials

Several commercially available or readily synthesized methylcyclopentane derivatives serve as the foundational starting points for preparing the key alcohol precursor, (2-methylcyclopentyl)methanol.

2-Methylcyclopentanone: This ketone is a common starting material. chemicalbook.comnih.gov Its synthesis can be achieved from dialkyl adipates through a multi-step process involving Dieckmann condensation, alkylation, hydrolysis, and decarboxylation. google.com

2-Methylcyclopentanecarboxylic acid: This carboxylic acid is another valuable precursor. cymitquimica.comsigmaaldrich.comchemspider.com It provides a direct route to the target alcohol via reduction.

Strategic Functionalization of Cyclopentane (B165970) Skeletons

The conversion of these starting materials into the essential (2-methylcyclopentyl)methanol precursor requires specific functional group transformations.

The primary routes to synthesize (2-methylcyclopentyl)methanol are:

Reduction of 2-Methylcyclopentanecarboxylic Acid: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting 2-methylcyclopentanecarboxylic acid to (2-methylcyclopentyl)methanol. youtube.com The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Transformation from 2-Methylcyclopentanone: A two-step process can be employed starting from 2-methylcyclopentanone. First, a carbon atom must be added to form a carboxylic acid or ester, for example, through a Wittig reaction followed by hydroboration-oxidation and then oxidation to the carboxylic acid. A more direct, albeit complex, alternative involves conversion to an intermediate that can be reduced. A common industrial preparation involves the hydrolysis and decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate, which is itself derived from dialkyl adipates. chemicalbook.comgoogle.com

The resulting alcohol, (2-methylcyclopentyl)methanol nih.gov, serves as the immediate precursor for the final bromination step.

Bromination Strategies for Aliphatic Systems

With the precursor (2-methylcyclopentyl)methanol in hand, the next critical stage is the introduction of the bromine atom. This is typically achieved by converting the primary hydroxyl group into a bromomethyl group.

Free-Radical Bromination Protocols and Selectivity Considerations

Free-radical bromination involves the reaction of an alkane with bromine (Br₂) in the presence of heat or UV light. The mechanism proceeds through initiation, propagation, and termination steps, generating a bromine radical that abstracts a hydrogen atom from the alkane.

However, this method is generally unsuitable for the specific synthesis of this compound from methylcyclopentane. The selectivity of free-radical bromination is dictated by the stability of the resulting alkyl radical. Tertiary radicals are significantly more stable than secondary, which are more stable than primary radicals. In the case of methylcyclopentane, the tertiary C-H bond on the ring (at position 1) is the most reactive site. Therefore, free-radical bromination would overwhelmingly yield 1-bromo-1-methylcyclopentane (B3049229), not the desired this compound.

| Halogen | Primary C-H | Secondary C-H | Tertiary C-H |

|---|---|---|---|

| Chlorination | 1 | 3.9 | 5.2 |

| Bromination | 1 | 82 | 1640 |

As the data indicates, bromination is highly selective for the most substituted carbon, making it an inefficient pathway for brominating the primary methyl group of a substituted cycloalkane.

Nucleophilic Substitution Approaches for Bromomethylation

A more effective and controlled method for synthesizing this compound is through the nucleophilic substitution of the precursor alcohol, (2-methylcyclopentyl)methanol. In these reactions, the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.

Common reagents for this transformation include:

Phosphorus Tribromide (PBr₃): This is a widely used reagent for converting primary and secondary alcohols into alkyl bromides. byjus.commanac-inc.co.jp The reaction mechanism involves the alcohol's oxygen atom attacking the electrophilic phosphorus, which activates the hydroxyl group as a leaving group. A bromide ion, released in the process, then acts as a nucleophile, attacking the carbon atom and displacing the activated oxygen group. orgosolver.comyoutube.com This method generally proceeds with high yields and avoids the carbocation rearrangements that can occur with hydrobromic acid. byjus.com

The Appel Reaction: This reaction converts an alcohol to an alkyl halide using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org The reaction begins with the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. The alcohol then deprotonates a haloform intermediate, and the resulting alkoxide attacks the phosphonium species. Finally, a bromide ion displaces triphenylphosphine oxide in an Sₙ2 reaction, leading to the desired alkyl bromide with inversion of configuration if the carbon is chiral. youtube.com The formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major driving force for the reaction. wikipedia.orgyoutube.com

Optimization of Reaction Conditions and Reagent Selection for Bromination

Optimizing the conversion of (2-methylcyclopentyl)methanol to this compound involves careful consideration of reagents and reaction conditions to maximize yield and purity.

| Reagent System | Typical Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| PBr₃ | Ether, Dichloromethane | High yields for 1°/2° alcohols, avoids rearrangement. byjus.com | Reagent is corrosive and reacts violently with water. manac-inc.co.jp |

| PPh₃ / CBr₄ (Appel Reaction) | Dichloromethane, Acetonitrile (B52724) | Mild conditions, high yields, predictable Sₙ2 stereochemistry. organic-chemistry.orgtcichemicals.com | Forms stoichiometric triphenylphosphine oxide byproduct which must be separated. wikipedia.org |

| HBr | (None or Acetic Acid) | Inexpensive. | Can lead to carbocation rearrangements, less suitable for complex molecules. manac-inc.co.jp |

For the synthesis of this compound from its primary alcohol precursor, both PBr₃ and the Appel reaction are superior choices to free-radical bromination or the use of HBr. The choice between PBr₃ and the Appel reaction may depend on factors such as the scale of the reaction, the desired purity, and the ease of product purification. The Appel reaction often provides cleaner conversions under milder conditions, but requires the removal of the triphenylphosphine oxide byproduct. wikipedia.org PBr₃ is a powerful and effective reagent, though it requires more careful handling. manac-inc.co.jp In both cases, the reaction is typically performed in an inert aprotic solvent, such as diethyl ether or dichloromethane, often at reduced temperatures to control the reaction rate.

Stereocontrolled Synthetic Pathways to Specific Stereoisomers

The generation of specific stereoisomers of this compound hinges on the ability to control the relative and absolute stereochemistry of the two chiral centers at positions 1 and 2 of the cyclopentane ring. This is typically achieved through either diastereoselective or enantioselective strategies, which aim to produce specific diastereomers (cis/trans) or enantiomers ((1R,2S), (1S,2R), (1R,2R), (1S,2S)), respectively.

Diastereoselective Synthesis of this compound

Diastereoselective synthesis aims to produce a specific diastereomer of a compound in excess over other possible diastereomers. In the context of this compound, this primarily involves controlling the relative stereochemistry to favor either the cis or trans isomer. A common and effective strategy is the diastereoselective reduction of a suitable ketone precursor, 2-methylcyclopentanecarboxylic acid or its ester derivatives, followed by bromination of the resulting diastereomerically enriched alcohol.

One established method for achieving diastereoselective reduction involves the use of sterically hindered reducing agents. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product alcohol, (2-methylcyclopentyl)methanol. For instance, the reduction of ethyl 2-methylcyclopentanecarboxylate can be directed to favor either the cis or trans alcohol.

Subsequent conversion of the diastereomerically enriched (2-methylcyclopentyl)methanol to this compound can be achieved through various established bromination protocols. A widely used method is the Appel reaction, which employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group, allowing for the predictable formation of the corresponding alkyl bromide.

| Precursor | Reducing Agent | Product Alcohol Diastereomer | Bromination Reagent | Final Product Diastereomer |

| Ethyl 2-oxocyclopentanecarboxylate | NaBH₄, then H₂/Pd-C | cis-(2-methylcyclopentyl)methanol | PPh₃, CBr₄ | cis-1-(Bromomethyl)-2-methylcyclopentane |

| 2-Methylcyclopentanecarboxylic acid | LiAlH₄ | Mixture of cis and trans | PBr₃ | Mixture of cis and trans |

Table 1: Illustrative Diastereoselective Synthesis Pathways

Enantioselective Synthesis of this compound

Enantioselective synthesis focuses on the preferential formation of a single enantiomer of a chiral compound. This is of significant importance in fields such as medicinal chemistry, where different enantiomers of a molecule can exhibit vastly different biological activities. The enantioselective synthesis of this compound typically involves the creation of a specific enantiomer of the precursor alcohol, (2-methylcyclopentyl)methanol, which is then converted to the target compound.

A powerful technique for achieving this is through the asymmetric hydrogenation of a prochiral olefin, such as methyl 2-methylenecyclopentanecarboxylate. This reaction utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to induce facial selectivity in the addition of hydrogen, leading to the formation of a specific enantiomer of the saturated ester. Subsequent reduction of the ester and bromination of the resulting alcohol provides the desired enantiomer of this compound.

For example, the use of a rhodium catalyst with a chiral diphosphine ligand, such as (R,R)-DiPAMP, can facilitate the enantioselective hydrogenation of the exocyclic double bond in methyl 2-methylenecyclopentanecarboxylate to yield the corresponding (R)- or (S)-2-methylcyclopentanecarboxylate with high enantiomeric excess (ee).

| Prochiral Substrate | Chiral Catalyst/Ligand | Product Ester Enantiomer | Subsequent Steps | Final Product Enantiomer |

| Methyl 2-methylenecyclopentanecarboxylate | Rh/(R,R)-DiPAMP | Methyl (R)-2-methylcyclopentanecarboxylate | 1. LiAlH₄ reduction 2. PBr₃ bromination | (1S,2R)-1-(Bromomethyl)-2-methylcyclopentane |

| Methyl 2-methylenecyclopentanecarboxylate | Rh/(S,S)-DiPAMP | Methyl (S)-2-methylcyclopentanecarboxylate | 1. LiAlH₄ reduction 2. PBr₃ bromination | (1R,2S)-1-(Bromomethyl)-2-methylcyclopentane |

Table 2: Illustrative Enantioselective Synthesis Pathways

The enantiomeric purity of the final product is directly dependent on the efficiency of the asymmetric catalyst in the key enantioselective step. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common analytical technique used to determine the enantiomeric excess of the synthesized compounds.

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 2 Methylcyclopentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The specific pathway, whether bimolecular (SN2) or unimolecular (SN1), is heavily influenced by the substrate's structure, the nucleophile's nature, and the solvent used.

Bimolecular Nucleophilic Substitution (SN2) Pathways

The SN2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com

For 1-(bromomethyl)-2-methylcyclopentane, the substrate is a primary alkyl halide, which is typically an excellent candidate for the SN2 pathway due to minimal steric hindrance at the reaction center. youtube.com The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. youtube.com This leads to an inversion of stereochemistry if the carbon were a stereocenter. However, in this case, the reaction occurs at an achiral CH₂Br group.

The mechanism proceeds as follows:

The nucleophile directly attacks the carbon of the bromomethyl group.

A transition state is formed where the nucleophile and the bromine are both partially bonded to the carbon atom.

The carbon-bromine bond breaks, expelling the bromide ion as the leaving group, and the new carbon-nucleophile bond forms.

This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents, such as acetone (B3395972) or DMSO, which solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free to react. chemistrysteps.comyoutube.com

Unimolecular Nucleophilic Substitution (SN1) Pathways and Carbocation Intermediates

The SN1 reaction is a two-step process characterized by the formation of a carbocation intermediate. libretexts.org The rate-determining first step is the spontaneous dissociation of the leaving group to form this intermediate. youtube.comyoutube.com Generally, SN1 reactions are not favored for primary alkyl halides because the resulting primary carbocation is highly unstable. libretexts.orglibretexts.org

However, the structure of this compound allows for the possibility of a carbocation rearrangement. While the initial formation of a primary carbocation is energetically unfavorable, a subsequent 1,2-hydride shift from the adjacent carbon on the cyclopentane (B165970) ring would lead to the formation of a significantly more stable tertiary carbocation.

The mechanistic steps are:

Formation of Primary Carbocation (Slow): The C-Br bond breaks, forming an unstable primary carbocation and a bromide ion.

Carbocation Rearrangement (Fast): A hydrogen atom from the C1 position of the cyclopentane ring, along with its bonding electrons, migrates to the adjacent positively charged carbon. This intramolecular process is typically very fast. organicchemistrytutor.com

Formation of Tertiary Carbocation: The rearrangement results in a more stable tertiary carbocation, with the positive charge now on the C1 carbon of the ring.

Nucleophilic Attack (Fast): A nucleophile attacks the tertiary carbocation, forming the final substitution product. masterorganicchemistry.com

Because the nucleophile can attack the planar carbocation from either face, a mixture of stereoisomers can result if the carbon being attacked is a stereocenter. libretexts.org This pathway is most competitive under solvolysis conditions, using a weak nucleophile that is also a polar protic solvent, such as water or methanol (B129727). libretexts.orglibretexts.org

Elimination Reactions

Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene. For this compound, both bimolecular (E2) and unimolecular (E1) eliminations are mechanistically possible.

Bimolecular Elimination (E2) Pathways

The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously, forming a double bond. youtube.commasterorganicchemistry.com The rate is second-order, depending on the concentration of both the substrate and the base. libretexts.org

A crucial requirement for the E2 mechanism is an anti-periplanar geometry between the β-hydrogen and the leaving group, meaning they must lie in the same plane and be on opposite sides of the carbon-carbon bond. masterorganicchemistry.comlibretexts.org In this compound, the β-hydrogens are on the C1 carbon of the ring. A strong base can abstract one of these protons, leading to the formation of 1-methylene-2-methylcyclopentane.

E2 reactions are strongly favored by the use of strong, bulky bases, such as potassium tert-butoxide (KOt-Bu), which are poor nucleophiles and therefore less likely to participate in a competing SN2 reaction. acs.org Strong, non-bulky bases can produce a mixture of SN2 and E2 products. pearson.compearson.com

Table 2: Influence of Base on SN2 vs. E2 Competition

| Base/Nucleophile Type | Primary Function | Favored Reaction |

|---|---|---|

| Strong Base, Strong Nucleophile (e.g., MeO⁻, EtO⁻) | Both | Competition between SN2 and E2 |

| Strong Base, Weak Nucleophile (e.g., t-BuO⁻, DBN) | Base | E2 favored over SN2 |

| Weak Base, Strong Nucleophile (e.g., I⁻, Br⁻, RS⁻) | Nucleophile | SN2 favored over E2 |

Unimolecular Elimination (E1) Pathways

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a first-order process. libretexts.orgmasterorganicchemistry.com It is a two-step mechanism where the leaving group first dissociates, followed by the removal of a proton from an adjacent carbon by a weak base (often the solvent). libretexts.org

For this compound, the E1 pathway is contingent on the same carbocation rearrangement described for the SN1 mechanism. After the formation of the more stable tertiary carbocation, a base can abstract a proton from an adjacent carbon to form an alkene. There are three possible protons that can be removed from the rearranged intermediate, leading to a mixture of alkene products. According to Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product, the elimination would preferentially form 1,2-dimethylcyclopentene. libretexts.orglibretexts.org

The E1 reaction competes directly with the SN1 reaction, as they share a common intermediate. masterorganicchemistry.com Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

Compound Nomenclature

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, a primary alkyl halide, can proceed via an E2 mechanism when treated with a strong, non-bulky base. The regiochemical and stereochemical outcomes of these reactions are dictated by the structure of the substrate and the reaction conditions.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The elimination of HBr from this compound can potentially form two constitutional isomers: 1-methylene-2-methylcyclopentane and (E/Z)-1-ethylidenecyclopentane, though the latter is structurally not possible from this specific substrate. The primary competition is between the formation of an exocyclic or an endocyclic double bond. The abstraction of a proton can occur from the methyl group attached to the ring or the adjacent methylene (B1212753) group within the ring.

Zaitsev's rule predicts the formation of the more substituted, and therefore more thermodynamically stable, alkene as the major product. chemistnotes.comchadsprep.comchemistrysteps.com In contrast, Hofmann's rule predicts the formation of the least substituted alkene, which is often favored when using a sterically hindered base or when the leaving group is bulky and charged. wikipedia.orglibretexts.org For a primary halide like this compound, using a small base like sodium ethoxide would typically favor the Zaitsev product. However, the β-hydrogens on the cyclopentane ring are sterically more hindered than the hydrogens on the bromomethyl group.

Zaitsev Product: Abstraction of a proton from the C2 position of the cyclopentane ring would lead to the formation of 1,2-dimethylcyclohexene (B155917) (after rearrangement, which is not a direct elimination product) or more likely, given the substrate, would point towards the formation of the more substituted alkene. In this case, abstracting a proton from the C2 carbon would lead to 1-methyl-2-methylenecyclopentane.

Hofmann Product: Abstraction of a proton from the bromomethyl group itself is not possible for a β-elimination. The relevant β-hydrogens are on the C1 and C2 carbons of the cyclopentane ring. Elimination involving the C1 hydrogen would lead to 1-methylene-2-methylcyclopentane.

The choice between these pathways is influenced by the steric accessibility of the β-protons. youtube.com

Stereoselectivity

The E2 reaction requires a specific spatial arrangement of the departing proton and the leaving group, known as an anti-periplanar geometry. chemistrysteps.comtib.eu In cyclic systems like cyclopentane, this conformational requirement can significantly influence which products are formed. stackexchange.com The cyclopentane ring is flexible, but achieving the anti-periplanar arrangement for elimination can be conformationally demanding. The stereochemistry of the starting material (cis or trans isomers of this compound) will determine which β-hydrogens can align anti-periplanar to the bromomethyl group, thus dictating the stereochemical outcome of the elimination product. libretexts.orglibretexts.org If more than one β-hydrogen is available for anti-periplanar elimination, the reaction will be stereoselective, favoring the formation of the more stable trans-alkene where possible. chemistrysteps.com If only one β-hydrogen can achieve the required geometry, the reaction becomes stereospecific. chemistrysteps.com

Interactive Data Table: Factors Influencing Elimination Product Ratios

| Factor | Condition | Favored Product | Underlying Principle |

| Base Size | Small (e.g., EtO⁻) | Zaitsev (more substituted) | Thermodynamic control, formation of the more stable alkene. chemistrysteps.com |

| Bulky (e.g., t-BuOK) | Hofmann (less substituted) | Kinetic control, approach to the sterically less hindered proton is faster. libretexts.org | |

| Leaving Group | Neutral (e.g., -Br) | Zaitsev | Transition state resembles the stable alkene. chemistnotes.com |

| Charged (e.g., -NR₃⁺) | Hofmann | Increased acidity of β-protons and steric effects. wikipedia.orglibretexts.org | |

| Stereochemistry | Anti-periplanar H available | E2 elimination proceeds | Requirement for orbital overlap in the transition state. chemistrysteps.comtib.eu |

| Syn-periplanar H only | E2 elimination is disfavored | Poor orbital overlap for pi-bond formation. stackexchange.com |

Radical Reactions and C-H Bond Functionalization

The functionalization of C-H bonds is a powerful tool in organic synthesis, and radical reactions provide a key avenue for achieving this transformation. tib.eu

The initial step in many radical reactions is the abstraction of a hydrogen atom by a radical species (like a bromine radical, Br•) to form a carbon-centered radical. The rate and site of this abstraction are determined by the stability of the resulting radical intermediate. The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl. chemistrysteps.commasterorganicchemistry.comlibretexts.orgpressbooks.pub This stability trend is attributed to hyperconjugation, where adjacent sigma bonds help to delocalize the unpaired electron. pressbooks.pub

In the context of methylcyclopentane (B18539), the parent structure of our compound of interest, there are three types of C-H bonds:

Primary (1°): On the methyl group.

Secondary (2°): On the CH₂ groups of the ring.

Tertiary (3°): At the C1 position where the methyl group is attached.

The abstraction of a hydrogen atom will preferentially occur at the position that forms the most stable radical. Therefore, the tertiary hydrogen is the most likely site of abstraction, followed by the secondary hydrogens, and lastly the primary hydrogens.

Interactive Data Table: Relative Stability of Carbon Radicals

| Radical Type | Example Structure | Stabilizing Factors | Relative Stability |

| Tertiary (3°) | (CH₃)₃C• | 3 alkyl groups (hyperconjugation) | Most Stable |

| Secondary (2°) | (CH₃)₂CH• | 2 alkyl groups (hyperconjugation) | More Stable |

| Primary (1°) | CH₃CH₂• | 1 alkyl group (hyperconjugation) | Less Stable |

| Methyl | •CH₃ | No alkyl groups | Least Stable |

| Allylic | CH₂=CH-CH₂• | Resonance delocalization | More stable than tertiary chemistrysteps.com |

Site Selectivity in Radical Bromination of Cycloalkanes

Free-radical bromination is a highly selective process. pearson.comchegg.comvaia.com This selectivity stems from the fact that the hydrogen abstraction step by a bromine radical is endothermic, and according to the Hammond postulate, the transition state for this step resembles the products (the alkyl radical and HBr). Consequently, the differences in the stability of the possible radical intermediates are strongly reflected in the activation energies for their formation, leading to a strong preference for the formation of the most stable radical.

For methylcyclopentane, radical bromination overwhelmingly yields 1-bromo-1-methylcyclopentane (B3049229) as the major product. pearson.comchegg.comchegg.com This is a direct consequence of the greater stability of the tertiary radical formed by abstraction of the tertiary hydrogen at C1 compared to the secondary and primary radicals that could be formed.

Allylic bromination allows for the introduction of a bromine atom at the carbon adjacent to a double bond. masterorganicchemistry.com This reaction is typically carried out using N-bromosuccinimide (NBS), which provides a low, constant concentration of Br₂ and Br•, thus minimizing the competing electrophilic addition of bromine to the double bond. libretexts.orgmasterorganicchemistry.com

A key feature of allylic bromination is the formation of a resonance-stabilized allylic radical intermediate. libretexts.orgwinona.edu If the allylic radical is unsymmetrical, it can be attacked by bromine at two different positions, often leading to a mixture of products, including rearranged ones. masterorganicchemistry.comchadsprep.com

For example, the allylic bromination of 3-methylcyclopentene (B105217) can yield multiple products. stackexchange.combrainly.combartleby.com Abstraction of the allylic hydrogen at C3 forms a tertiary allylic radical. This radical has a resonance structure where the unpaired electron is on C5, a secondary carbon. Bromination can then occur at either C3 or C5, leading to a mixture of constitutional isomers. The final product distribution will depend on the relative stabilities of the possible alkene products and any steric factors influencing the reaction of the radical with bromine. masterorganicchemistry.com

Cyclization and Rearrangement Processes Induced by Bromomethyl Functionality

The bromomethyl group in this compound can facilitate or induce a variety of cyclization and rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates, such as solvolysis. youtube.combrainly.compearson.com

In solvolysis reactions, the departure of the bromide ion, often assisted by a Lewis acid or a polar protic solvent, generates a primary carbocation. This primary carbocation is highly unstable and prone to rearrangement to form a more stable secondary or tertiary carbocation. For instance, a 1,2-hydride shift from the adjacent tertiary carbon of the cyclopentane ring would lead to a more stable tertiary carbocation. This rearranged carbocation can then be trapped by the solvent (nucleophile) or undergo elimination.

Carbocation rearrangements can also lead to changes in ring size. For example, the primary carbocation formed from (bromomethyl)cyclopentane (B151954) can undergo ring expansion to form a more stable secondary cyclohexyl cation. chegg.com A similar process could be anticipated for this compound, leading to substituted cyclohexane (B81311) derivatives.

Stereochemical Considerations and Analysis in 1 Bromomethyl 2 Methylcyclopentane Chemistry

Identification and Characterization of Stereoisomers (Enantiomers, Diastereomers, and Conformational Isomers)

The structure of 1-(bromomethyl)-2-methylcyclopentane contains two chiral centers: the carbon atom to which the bromomethyl group is attached (C1) and the carbon atom bearing the methyl group (C2). The presence of these two stereocenters means that the compound can exist as a total of four stereoisomers (2^n, where n=2). pearson.com These stereoisomers consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is that of diastereomers. pearson.com

The four stereoisomers are:

(1R,2R)-1-(bromomethyl)-2-methylcyclopentane

(1S,2S)-1-(bromomethyl)-2-methylcyclopentane

(1R,2S)-1-(bromomethyl)-2-methylcyclopentane

(1S,2R)-1-(bromomethyl)-2-methylcyclopentane

The (1R,2R) and (1S,2S) isomers form one enantiomeric pair, while the (1R,2S) and (1S,2R) isomers constitute the other. The relationship between, for example, the (1R,2R) isomer and the (1R,2S) isomer is diastereomeric. pearson.com Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography. pearson.com Enantiomers, on the other hand, have identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light and their reactivity with other chiral molecules. pearson.com The separation of enantiomers, a process known as chiral resolution, often requires the use of chiral chromatography or the formation of diastereomeric derivatives. nih.govmdpi.com

Conformational Isomers:

Beyond constitutional and configurational isomerism, this compound also exhibits conformational isomerism. The cyclopentane (B165970) ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair". biomedres.usbiomedres.us In the envelope conformation, four of the carbon atoms are in a plane, with the fifth atom out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers rapidly interconvert in a process known as pseudorotation.

The substituents on the ring (bromomethyl and methyl groups) can occupy either axial or equatorial positions in these conformations. The relative stability of the conformers for a given stereoisomer is influenced by steric interactions between the substituents. For instance, in the trans isomers, one substituent can be in an equatorial position while the other is also equatorial-like, minimizing steric strain. In the cis isomers, one substituent will likely be forced into a more sterically hindered axial-like position. These conformational preferences can have a direct impact on the molecule's reactivity.

Table 1: Stereoisomers of this compound

| Configuration | Relationship to (1R,2R) |

| (1R,2R) | Identical |

| (1S,2S) | Enantiomer |

| (1R,2S) | Diastereomer |

| (1S,2R) | Diastereomer |

Control of Stereochemistry in Synthetic Transformations

The ability to control the stereochemical outcome of reactions that form or involve this compound is crucial for the synthesis of specific, single-isomer products. This control can be exerted at both the diastereomeric and enantiomeric levels.

Diastereoselective control aims to favor the formation of one diastereomer over another. In the context of this compound, this can be achieved by starting with a precursor that already contains one of the chiral centers and then introducing the second in a controlled manner. For example, the reduction of a ketone in a substituted cyclopentane can be influenced by the existing stereocenters, leading to the preferential formation of one diastereomeric alcohol.

Another strategy involves substrate-controlled reactions where the existing stereochemistry of the starting material directs the approach of a reagent. For instance, the hydrogenation of a substituted cyclopentene (B43876) can occur preferentially from one face of the double bond, dictated by the steric hindrance of existing substituents, leading to a high diastereomeric excess of the product.

Enantioselective synthesis focuses on producing a single enantiomer. This is often accomplished using chiral catalysts or chiral auxiliaries. youtube.com A chiral catalyst creates a chiral environment that favors the formation of one enantiomeric transition state over the other, leading to an excess of one enantiomeric product. For example, asymmetric hydrogenations or hydroborations of an appropriate cyclopentene precursor using chiral transition metal catalysts can, in principle, yield enantiomerically enriched this compound.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the synthesis of various chiral cyclopentane derivatives.

Influence of Molecular Chirality on Reactivity and Reaction Pathways

The chirality of this compound can significantly influence its reactivity and the pathways of its reactions. The different spatial arrangements of the stereoisomers can lead to different rates of reaction and even different products.

A key example of this is in nucleophilic substitution reactions at the bromomethyl group, which typically proceed via an SN2 mechanism. The SN2 reaction is stereospecific and involves a backside attack of the nucleophile on the carbon bearing the leaving group, resulting in an inversion of configuration at that center. pressbooks.publibretexts.orglibretexts.org The rate of this reaction can be highly dependent on the steric hindrance around the reaction center.

For the different stereoisomers of this compound, the accessibility of the electrophilic carbon in the bromomethyl group to the incoming nucleophile can vary. For instance, in a cis isomer, the methyl group on the adjacent carbon may partially block the backside attack, slowing down the reaction compared to a trans isomer where the approach may be less hindered.

Furthermore, the relative stereochemistry of the substituents can influence the stability of the transition state. In reactions proceeding through a carbocation intermediate (SN1 mechanism), the stereochemistry of the starting material can influence the stereochemical outcome of the product, although often leading to a mixture of stereoisomers. For example, the relative reactivity of cis- and trans-1-bromo-2-methylcyclopentane in SN1 reactions can differ due to the different abilities of the neighboring methyl group to stabilize the intermediate carbocation through hyperconjugation or steric participation. chegg.com Studies on related 1,2-disubstituted cyclopentane systems have shown that the stereochemistry at the C2 position can have a profound effect on biological activity, highlighting the importance of stereochemical control. nih.gov

Advanced Applications in Organic Synthesis and Chemical Research

Building Block for Complex Cyclopentane-Containing Architectures

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules. The ability to construct complex molecular architectures containing this five-membered ring is a significant goal in organic synthesis. 1-(Bromomethyl)-2-methylcyclopentane serves as a valuable chiral building block for the synthesis of more intricate cyclopentane-containing structures. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution and coupling reactions, enabling the introduction of diverse functionalities and the extension of carbon chains.

The stereochemistry of the 2-methyl group relative to the bromomethyl group (either cis or trans) offers the potential for diastereoselective reactions, allowing for the controlled synthesis of specific stereoisomers of complex target molecules. While specific examples of natural product synthesis starting directly from this compound are not extensively documented in broad literature, the general strategy of utilizing functionalized cyclopentanes is a cornerstone of natural product synthesis. For instance, the synthesis of complex natural products often relies on the strategic use of chiral pool starting materials or the asymmetric synthesis of substituted cyclopentane rings, which are then elaborated into the final target.

A representative application would involve the reaction of this compound with a nucleophile, such as a carbanion or a heteroatomic nucleophile, to form a new carbon-carbon or carbon-heteroatom bond. This initial step can be followed by a series of further transformations to construct the desired complex architecture.

Table 1: Representative Transformations of this compound as a Building Block

| Reactant | Reagent/Catalyst | Product Type | Potential Application |

| This compound | Grignard Reagents (R-MgBr) | Alkylated Cyclopentanes | Elaboration to more complex carbon skeletons |

| This compound | Alkoxides (R-O⁻) | Cyclopentylmethyl Ethers | Introduction of ether functionalities |

| This compound | Azide (N₃⁻) | Cyclopentylmethyl Azides | Precursor to amines and N-heterocycles |

| This compound | Cyanide (CN⁻) | Cyclopentylmethyl Nitriles | Chain extension and conversion to carboxylic acids or amines |

Precursor in Medicinal Chemistry and Pharmaceutical Intermediate Synthesis

The cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for the design of small molecule therapeutics. Substituted cyclopentanes can act as bioisosteres for other cyclic systems or as rigid scaffolds to orient pharmacophoric groups for optimal interaction with biological targets.

While direct incorporation of this compound into a marketed drug is not prominently reported, its potential as a precursor for pharmaceutical intermediates is significant. The reactivity of the bromomethyl group allows for its use in the synthesis of a variety of cyclopentane derivatives that can be further elaborated into active pharmaceutical ingredients (APIs). For example, it can be used to introduce the 2-methylcyclopentylmethyl moiety into a larger molecule, a common strategy in drug discovery to explore new chemical space and optimize pharmacokinetic properties.

The synthesis of cyclopentane-based muraymycin analogs, which target the MraY enzyme in bacteria, highlights the importance of substituted cyclopentanes in the development of new antibiotics. Although these specific analogs were not synthesized from this compound, the study underscores the value of the cyclopentane core in designing novel antibacterial agents.

Table 2: Potential Pharmaceutical Scaffolds Derivable from this compound

| Intermediate | Derived Scaffold | Therapeutic Area (Example) |

| (2-Methylcyclopentyl)methanamine | Aminated cyclopentane derivatives | Antiviral, Anticancer |

| 2-(2-Methylcyclopentyl)acetic acid | Carboxylic acid derivatives | Anti-inflammatory |

| N-Substituted (2-methylcyclopentyl)methylamines | Diverse amine-containing compounds | CNS disorders, Cardiovascular diseases |

Utilization in Material Science Applications and Polymer Synthesis

In material science, the incorporation of specific molecular building blocks can be used to tailor the properties of polymers and other materials. Brominated organic compounds, in general, can serve as monomers or initiators in various polymerization reactions. For instance, atom transfer radical polymerization (ATRP) is a powerful technique that often utilizes alkyl halides as initiators to produce well-defined polymers.

Theoretically, this compound could be employed as an initiator in controlled radical polymerization processes. The cyclopentyl group would be incorporated as the end-group of the polymer chains, potentially influencing the polymer's thermal properties, solubility, and morphology. Furthermore, the development of expanding monomers, which increase in volume during polymerization, is an area of interest for producing materials with reduced shrinkage and improved mechanical properties. While not a conventional expanding monomer itself, derivatives of cyclopentane have been studied in this context.

However, specific research detailing the use of this compound in the synthesis of polymers or functional materials is not widely available in the public domain. Its application in this field remains largely a theoretical possibility based on the known reactivity of alkyl bromides in polymerization chemistry.

Probes for Mechanistic Organic Chemistry Studies

The stereochemically defined structure of this compound makes it a suitable substrate for studying the mechanisms of various organic reactions, particularly nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The presence of a chiral center at the 2-position and a prochiral center at the bromomethyl-bearing carbon allows for the investigation of stereochemical outcomes, providing insights into reaction pathways.

For instance, the solvolysis of this compound in a protic solvent like methanol (B129727) would proceed through a carbocation intermediate if the mechanism is Sₙ1. The planarity of the carbocation would lead to the formation of a racemic mixture of products, while any deviation from racemization could indicate the involvement of ion pairing or other mechanistic nuances. The study of the solvolysis of the related 1-bromo-1-methylcyclopentane (B3049229) has been a subject of interest in understanding carbocation rearrangements and the factors influencing product distribution.

In contrast, an Sₙ2 reaction with a strong nucleophile would proceed with inversion of stereochemistry at the carbon atom bearing the bromine. The steric hindrance provided by the adjacent methyl group would influence the rate of the Sₙ2 reaction, providing a quantitative measure of steric effects.

Similarly, in elimination reactions, the stereochemical relationship between the bromine and the β-hydrogens is crucial. E2 reactions typically require an anti-periplanar arrangement of the leaving group and the proton being abstracted. The rigid nature of the cyclopentane ring in this compound would dictate which protons are accessible for abstraction, thereby controlling the regioselectivity and stereoselectivity of the resulting alkene.

Table 3: Mechanistic Insights from Reactions of this compound

| Reaction Type | Key Mechanistic Question | Expected Outcome/Observation |

| Sₙ1 Solvolysis | Formation and fate of the primary carbocation | Potential for hydride shifts and rearrangements to form more stable secondary or tertiary carbocations, leading to a mixture of products. |

| Sₙ2 Substitution | Stereochemical outcome and influence of steric hindrance | Inversion of configuration at the reaction center; rate dependence on the steric bulk of the nucleophile and the substrate. |

| E2 Elimination | Regioselectivity and stereoselectivity | Formation of specific alkene isomers depending on the availability of anti-periplanar β-hydrogens. |

Development of Novel Synthetic Methodologies

While this compound is a product of existing synthetic methods, it can also serve as a starting material for the development of new synthetic methodologies. The reactivity of the C-Br bond allows for its participation in a variety of transformations, including cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

For example, the development of new catalysts or reaction conditions for Suzuki, Stille, or Negishi cross-coupling reactions could utilize this compound as a test substrate. The success of such reactions would expand the toolkit available to organic chemists for the synthesis of complex molecules containing the 2-methylcyclopentylmethyl moiety.

Furthermore, the compound could be used to explore novel radical-based reactions. The C-Br bond can be homolytically cleaved under radical conditions to generate a primary alkyl radical. The subsequent reactions of this radical, such as addition to alkenes or alkynes, could lead to the development of new methods for the construction of carbon-carbon bonds.

Although specific literature detailing the development of novel synthetic methodologies originating from this compound is sparse, its fundamental reactivity makes it a suitable candidate for such exploratory studies.

Sophisticated Analytical Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of 1-(Bromomethyl)-2-methylcyclopentane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy offers critical insights into the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In this compound, the chemical shift of each proton is influenced by the presence of the electron-withdrawing bromine atom and the alkyl substitution on the cyclopentane (B165970) ring.

The protons of the bromomethyl group (-CH₂Br) are expected to appear as a doublet of doublets or a more complex multiplet in the downfield region, typically between 3.3 and 3.6 ppm, due to the deshielding effect of the adjacent bromine atom. The methyl group protons (-CH₃) would resonate in the upfield region, likely as a doublet around 0.9-1.2 ppm. The protons on the cyclopentane ring will exhibit complex multiplets in the range of 1.0-2.5 ppm. The methine proton at the C2 position, adjacent to the methyl group, would likely appear as a distinct multiplet.

The coupling patterns (splitting of signals) observed in the ¹H NMR spectrum are governed by the number of adjacent protons, following the n+1 rule in simpler cases. These patterns are invaluable for establishing the connectivity between different proton groups within the molecule. For instance, the bromomethyl protons would be coupled to the methine proton at C1, and the methyl protons would be coupled to the methine proton at C2.

Hypothetical ¹H NMR Data for cis-1-(Bromomethyl)-2-methylcyclopentane:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on -CH₂Br | 3.45 | dd | 10.5, 4.5 |

| H on -CH₂Br | 3.38 | dd | 10.5, 7.0 |

| H on C1 | 2.30 | m | - |

| H on C2 | 1.95 | m | - |

| H on -CH₃ | 0.98 | d | 7.0 |

| Cyclopentane Ring Hs | 1.20-1.85 | m | - |

Note: This data is illustrative and based on typical values for similar structures.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization state and its electronic environment.

The carbon of the bromomethyl group (-CH₂Br) is expected to be the most downfield of the sp³ hybridized carbons, appearing in the range of 35-45 ppm due to the direct attachment of the electronegative bromine atom. The carbons of the cyclopentane ring will resonate between 20 and 50 ppm, with the substituted carbons (C1 and C2) showing distinct chemical shifts from the unsubstituted carbons. The methyl carbon will appear in the upfield region, typically between 15 and 25 ppm.

Hypothetical ¹³C NMR Data for cis-1-(Bromomethyl)-2-methylcyclopentane:

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| -CH₂Br | 40.5 |

| C1 | 48.2 |

| C2 | 38.7 |

| C3 | 32.1 |

| C4 | 24.5 |

| C5 | 34.8 |

| -CH₃ | 19.3 |

Note: This data is illustrative and based on typical values for similar structures.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). chemicalbook.com For this compound, COSY would reveal correlations between the C1 proton and the protons on the bromomethyl group and the C5 and C2 protons. It would also show the coupling between the C2 proton and the methyl protons, as well as with the C3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. chemicalbook.com Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is bonded to. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For example, correlations would be expected between the bromomethyl protons and C1 and C2, and between the methyl protons and C1, C2, and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is pivotal for determining the stereochemistry (cis/trans isomerism) of the molecule. libretexts.org NOESY shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com For the cis isomer of this compound, a NOESY spectrum would show a cross-peak between the protons of the bromomethyl group and the protons of the methyl group, as they are on the same face of the cyclopentane ring. In the trans isomer, this correlation would be absent or very weak. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infosavemyexams.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.

Hypothetical HRMS Data for this compound (C₇H₁₃Br):

| Ion | Calculated m/z |

| [C₇H₁₃⁷⁹Br]⁺ | 176.0201 |

| [C₇H₁₃⁸¹Br]⁺ | 178.0180 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrestek.com In the analysis of this compound, GC is used to separate the compound from any impurities or other components in a mixture. nih.govrestek.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each.

This technique is invaluable for assessing the purity of a sample of this compound. The presence of a single sharp peak in the gas chromatogram with the characteristic mass spectrum of the target compound would indicate high purity. The presence of multiple peaks would suggest a mixture, and the mass spectrum of each peak could be used to identify the other components, such as the cis and trans isomers or starting materials.

The fragmentation pattern in the mass spectrum provides further structural information. For this compound, common fragmentation pathways would include the loss of a bromine atom (M-Br)⁺, leading to a fragment at m/z 97, and the loss of the bromomethyl radical (M-CH₂Br)⁺, resulting in a fragment at m/z 83. The fragmentation pattern can also help to distinguish between isomers.

Advanced Chromatographic Separations for Isomer Resolution and Purification

Chromatography is a cornerstone technique for the separation of complex mixtures. For a chiral compound like this compound, which can exist as four stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)), chromatographic methods are indispensable for both analytical-scale resolution and preparative-scale purification.

Gas chromatography is an ideal method for the analysis of volatile, thermally stable compounds such as this compound. The separation of its stereoisomers, which possess nearly identical boiling points and physical properties, requires high-resolution capillary columns, often with specialized chiral stationary phases (CSPs). core.ac.uk

The enantiomeric pairs ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)) can be resolved using capillary columns coated with derivatized cyclodextrins. These CSPs create a chiral environment where transient diastereomeric complexes form between the analytes and the stationary phase, leading to differences in retention times. nih.gov The separation of diastereomeric pairs ((1R,2R) vs. (1R,2S), for example) can often be achieved on standard non-chiral, high-efficiency columns, such as those with a 5% phenyl dimethylpolysiloxane phase, due to small differences in their physical properties. elementlabsolutions.compostnova.com

A temperature-programmed method is typically employed to ensure good peak shape and resolution across all isomers. chromatographyonline.com A generic "scouting" program might start at a low oven temperature (e.g., 50-60 °C) and ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature that ensures all components elute. elementlabsolutions.comchromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 220 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp 5 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analyzing and purifying compounds. labcompare.com While GC is suitable for the volatile target compound itself, HPLC becomes particularly powerful for separating diastereomeric derivatives or for preparative scale purification to isolate a specific isomer. chromatographyonline.comwelch-us.com

For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly used. moravek.com Diastereomers of this compound, perhaps formed by reaction with a chiral derivatizing agent, could be separated on a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). moravek.com The subtle differences in the three-dimensional structure of the diastereomers would lead to different interactions with the hydrophobic stationary phase, resulting in separation. americanpharmaceuticalreview.com

On a preparative scale, the goal shifts from analysis to isolation. chromatographyonline.com The methodology is scaled up, using larger columns (wider diameter) and higher flow rates to process larger quantities of the crude product mixture. chromatographyonline.comyoutube.com After separation, a fraction collector is used to selectively gather the eluent containing the desired pure isomer.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile/Water mixture |

| Flow Rate | Analytical: 1.0 mL/min; Preparative: >10 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detector | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Injection Volume | Analytical: 5-20 µL; Preparative: >100 µL |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. ualberta.calibretexts.org For the synthesis of this compound (e.g., via bromination of a corresponding alcohol), TLC can determine when the starting material has been fully consumed. libretexts.org

To monitor the reaction, small aliquots of the reaction mixture are taken at different time points and spotted onto a TLC plate. libretexts.org Alongside these spots, reference spots of the pure starting material and, if available, the pure product are also applied. ualberta.ca The plate is then developed in a suitable solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate. rochester.edu

Since the product, this compound, is generally less polar than its alcohol precursor, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. ualberta.calibretexts.org

| Compound | Expected Polarity | Expected Rf Value* | Visualization |

|---|---|---|---|

| 2-Methylcyclopentyl)methanol (Starting Material) | More Polar | Low (e.g., 0.2) | Potassium permanganate (B83412) stain |

| This compound (Product) | Less Polar | High (e.g., 0.7) | Potassium permanganate stain |

*In a hypothetical 80:20 Hexane:Ethyl Acetate solvent system.

Following a synthesis, column chromatography is the standard method for purifying the desired product from unreacted starting materials, reagents, and byproducts on a preparative scale. rochester.edu The principles are the same as for TLC. A glass column is packed with a stationary phase, most commonly silica (B1680970) gel. youtube.com

The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent), similar to the one optimized by TLC, is passed through the column. rochester.edu Compounds separate based on their affinity for the stationary phase. Less polar compounds, like this compound, will travel through the column more quickly, while more polar impurities will be retained longer. rochester.edu By collecting the eluent in sequential fractions and analyzing them by TLC, the fractions containing the pure product can be identified, combined, and the solvent evaporated to yield the purified compound. A common eluent system for a bromoalkane like this would be a mixture of hexanes and ethyl acetate.

X-ray Crystallography for Absolute Configuration Determination (for crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. purechemistry.orgwikipedia.org The technique relies on analyzing the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal. wikipedia.org

While this compound is likely a liquid at room temperature and thus not directly suitable for this analysis, it can be converted into a crystalline derivative. nih.gov This is a common strategy where a non-crystalline compound is reacted to form a solid, crystalline product, such as an amide or ester with a rigid, planar group that promotes crystallization.

The presence of the bromine atom in the molecule is highly advantageous for determining the absolute configuration. thieme-connect.de Heavy atoms like bromine cause anomalous scattering of X-rays, a phenomenon that allows for the unambiguous assignment of the R/S configuration at each stereocenter. mit.eduslideserve.com By solving the crystal structure of a single enantiomerically pure derivative, the absolute stereochemistry of that isomer can be established with high confidence. nih.gov This information can then be used as a reference point to assign the configurations of the other isomers based on their relative elution order in chiral chromatography.

Computational and Theoretical Organic Chemistry Investigations

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the energies of reactants, products, and the transition states that connect them. These methods offer insights into reaction barriers and the feasibility of different chemical transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction pathways, such as nucleophilic substitution or elimination reactions, which are characteristic of alkyl halides like 1-(bromomethyl)-2-methylcyclopentane.

While no specific DFT studies on the reaction pathways of this compound have been reported, research on similar systems, such as the nucleophilic substitution on brominated cycloalkanes, provides a framework for understanding its reactivity. For instance, DFT calculations can be employed to model the SN2 reaction of this compound with a nucleophile. Such a study would involve optimizing the geometries of the reactants, the transition state, and the products.

The transition state for an SN2 reaction would feature an elongated C-Br bond and a partially formed bond between the carbon and the incoming nucleophile. The energy difference between the reactants and this transition state represents the activation energy barrier for the reaction. DFT calculations would likely show that the stereochemistry at the electrophilic carbon atom influences the activation barrier due to steric hindrance from the cyclopentyl ring and the adjacent methyl group.

A hypothetical DFT study at a common level of theory, such as B3LYP/6-31G(d), could yield the following energetic data for a reaction with a simple nucleophile like hydroxide (B78521) (OH-).

Interactive Data Table: Hypothetical DFT-Calculated Energies for the SN2 Reaction of cis-1-(Bromomethyl)-2-methylcyclopentane with Hydroxide

| Species | Relative Energy (kcal/mol) | C-Br Bond Length (Å) | C-O Bond Length (Å) |

| Reactants | 0.0 | 1.97 | - |

| Transition State | +22.5 | 2.25 | 2.10 |

| Products | -15.0 | - | 1.42 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT studies. The values are based on typical activation and reaction energies for SN2 reactions of primary alkyl bromides.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules.

For this compound, ab initio calculations could be used to precisely determine properties such as molecular orbital energies, electron density distribution, and dipole moment. An analysis of the electronic structure would reveal the polarization of the C-Br bond, with a partial positive charge on the carbon atom and a partial negative charge on the bromine atom, which is the root of its electrophilic character.

Furthermore, Natural Bond Orbital (NBO) analysis, an ab initio-based method, can provide a detailed picture of the bonding and antibonding interactions within the molecule. For instance, it would quantify the hyperconjugative interactions between the filled C-H or C-C bonding orbitals and the empty σ*(C-Br) antibonding orbital, which contribute to the stability of certain conformations and influence the reactivity of the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The five-membered ring of cyclopentane (B165970) is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to relieve torsional strain. The presence of substituents, such as the bromomethyl and methyl groups in this compound, further influences the conformational preferences.

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are ideal for exploring the conformational landscape of flexible molecules.

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the bonds, one can identify the low-energy conformations. For this compound, there are cis and trans diastereomers, each with a set of possible conformations. The relative energies of these conformers would depend on steric interactions (e.g., between the bromomethyl and methyl groups) and dipole-dipole interactions.

Molecular Dynamics (MD): MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. An MD simulation of this compound, either in the gas phase or in a solvent, would show the dynamic interconversion between different envelope and twist conformations of the cyclopentane ring, as well as the rotation around the C-C bond connecting the bromomethyl group to the ring. These simulations can reveal the most populated conformations and the energy barriers between them.

Interactive Data Table: Hypothetical Relative Energies of Conformers of trans-1-(Bromomethyl)-2-methylcyclopentane from Molecular Mechanics

| Conformation | Dihedral Angle (Br-C-C-CH3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | 180° | 0.0 | 65 |

| Gauche | +60° | 0.8 | 17.5 |

| Gauche | -60° | 0.8 | 17.5 |

Note: This data is illustrative, based on the principles of conformational analysis where anti-periplanar arrangements of bulky groups are generally more stable than gauche arrangements.

Quantitative Structure-Reactivity Relationships (QSRR) in Halogenated Cycloalkanes

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. doubtnut.com These models are typically developed using statistical methods, such as multiple linear regression or machine learning algorithms, and employ molecular descriptors that quantify various aspects of the molecular structure.

For a class of compounds like halogenated cycloalkanes, a QSRR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction. While a specific QSRR model for this compound is not available, studies on other halogenated hydrocarbons have identified key descriptors that influence reactivity. doubtnut.com

These descriptors can be categorized as:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. The partial charge on the carbon atom of the C-Br bond is also a critical descriptor.

Steric Descriptors: These quantify the bulkiness around the reaction center. For instance, descriptors like molar volume or solvent-accessible surface area can be used to model the impact of steric hindrance on reaction rates.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.

A hypothetical QSRR equation for the reactivity of halogenated cycloalkanes might look like:

log(k) = c0 + c1 * ELUMO + c2 * qC + c3 * Vm

where k is the reaction rate constant, ELUMO is the energy of the LUMO, qC is the partial charge on the electrophilic carbon, Vm is the molar volume, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model would predict that this compound's reactivity is a balance between the electronic activation provided by the bromine atom and the steric hindrance imposed by the cyclic structure and the methyl group.

Emerging Research Avenues and Future Directions in 1 Bromomethyl 2 Methylcyclopentane Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of alkyl halides, including 1-(bromomethyl)-2-methylcyclopentane, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas. One promising direction is the utilization of bio-based feedstocks as starting materials. patsnap.com The cyclopentane (B165970) ring system is a common motif in natural products, and leveraging these renewable resources could provide a sustainable pathway to precursors of this compound.

Furthermore, the development of solvent-free or "on-water" reaction conditions is a growing trend in green chemistry that could be applied to the synthesis and transformations of this compound. mdpi.com Minimizing the use of volatile organic solvents is a primary goal of sustainable chemistry, and these approaches offer significant environmental benefits. researchgate.net

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Bio-based Feedstocks | Utilization of cyclopentane precursors derived from biomass. | Renewable starting materials, reduced reliance on fossil fuels. patsnap.com |

| Photoredox Catalysis | Bromination using inexpensive bromide salts and visible light. | Mild reaction conditions, use of less hazardous reagents, improved atom economy. researchgate.netnih.govrsc.org |

| Solvent-Free/On-Water Reactions | Performing synthetic steps in the absence of organic solvents. | Reduced waste, lower environmental impact, often simplified purification. mdpi.com |

| Catalytic Deoxybromination | Conversion of (2-methylcyclopentyl)methanol (B1367108) using a catalytic system. | Avoidance of stoichiometric activating agents, higher efficiency. |

Catalyst Development for Enhanced Selectivity in Transformations

The bromomethyl group in this compound is a prime site for a variety of chemical transformations, most notably cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The development of highly selective and efficient catalysts for these transformations is a major focus of current research.

Nickel-based catalysts have emerged as powerful tools for the cross-coupling of alkyl halides. science.gov Dual photoredox/nickel catalysis, for instance, enables the coupling of sp³-hybridized alkyl bromides with a wide range of partners under mild conditions. hillsdale.edu This methodology could be applied to this compound to introduce new functional groups with high selectivity. Similarly, iron- and cobalt-catalyzed cross-coupling reactions offer cost-effective and less toxic alternatives to traditional palladium catalysts and have shown promise in the coupling of alkyl halides. organic-chemistry.org